molecular formula C14H19NO3 B1225353 ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 423768-51-8

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B1225353
M. Wt: 249.3 g/mol
InChI Key: KUMRNXGGFLRUIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Spectral Analysis and Structural Elucidation: The synthesis of a closely related compound, ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (ECAHDPC), was described, involving spectral analysis and structural elucidation through experimental studies and quantum chemical calculations (Rawat & Singh, 2014).

Molecular Structure Analysis

  • Vibrational Analysis and Hydrogen Bonding: A study on the molecular structure of a similar compound, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, included vibrational analysis and insights into hydrogen bonding interactions in its dimer form (Singh et al., 2013).

Chemical Reactions and Properties

  • Chemical Reactivity and Interactions: Another study focused on the chemical reactivity and multiple interaction analyses in ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, revealing significant insights into its formation and interaction energies (Singh et al., 2013).

Physical Properties Analysis

  • Reactivity Descriptors and Dimer Formation: The physical properties, including reactivity descriptors and dimer formation of a related compound, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, were analyzed in depth (Singh, Rawat & Sahu, 2014).

Chemical Properties Analysis

  • Spectroscopic Properties and Interaction Analysis: A comprehensive study on the molecular structure, spectroscopic properties, and multiple interaction analysis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided a thorough understanding of its chemical properties (Singh et al., 2013).

Scientific Research Applications

Ethylene Precursors in Plant Biology

Ethylene, a simple hydrocarbon gas, plays a significant role in plant biology, affecting various processes such as growth, development, and stress responses. The precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), has been studied extensively for its role beyond just being a precursor, including its metabolism by bacteria to promote plant growth and reduce stress susceptibility. Such research highlights the complex interplay between plant hormones and their precursors in plant physiology and environmental interactions (B. V. D. Poel & D. Straeten, 2014).

Ionic Liquids in Chemical Reactions

Ionic liquids, characterized by their low volatility and thermal stability, have been explored for their potential in facilitating various chemical reactions, including those involving cellulose and polysaccharides. These studies discuss the application of ionic liquids as solvents for cellulose modification, offering insights into greener and more efficient synthesis routes for chemical derivatives of natural polymers (T. Heinze et al., 2008).

Ethers in Environmental and Health Studies

Research on ethers, particularly those used as fuel additives like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), has focused on their environmental impact, toxicology, and roles in reducing vehicle emissions. These studies contribute to understanding the balance between the benefits of ethers in improving fuel efficiency and the potential risks they pose to health and the environment (D. Mcgregor, 2007).

Safety And Hazards


Safety considerations are essential:



  • Toxicity : Assess the compound’s toxicity profile.

  • Handling Precautions : Proper protective measures during synthesis and handling.

  • Environmental Impact : Evaluate its environmental persistence and potential harm.


Future Directions


Future research should focus on:



  • Biological Activity : Investigate its pharmacological properties.

  • Derivatives : Synthesize and explore derivatives for enhanced properties.

  • Applications : Explore potential applications in medicine, materials, or catalysis.


properties

IUPAC Name

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMRNXGGFLRUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381563
Record name Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

423768-51-8
Record name Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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